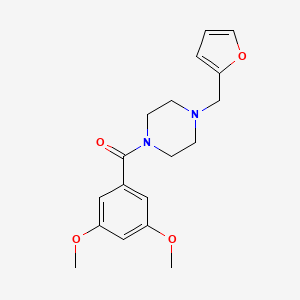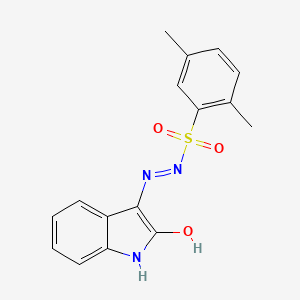![molecular formula C18H18N2O2 B5726845 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5726845.png)
2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide, also known as MBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is not fully understood, but it is believed to act as an inhibitor of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and inhibition of COX can reduce these effects.
Biochemical and Physiological Effects:
2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has several advantages for lab experiments, including its high purity and yield, and its potential as a therapeutic agent. However, its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.
Future Directions
There are several future directions for 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide research, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. In addition, 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide could be used as a starting point for the development of new drugs with improved efficacy and reduced side effects.
In conclusion, 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is a promising chemical compound that has potential applications in various fields, including medicinal chemistry. Its synthesis method has been optimized to yield high purity and high yield, and it has been extensively studied for its anti-inflammatory and analgesic properties. However, more research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Synthesis Methods
The synthesis of 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide involves the reaction between 5-methyl-1,3-benzoxazole-2-amine and 3-bromo-2-methylpropanoic acid, followed by the addition of triethylamine. This method has been optimized to yield high purity and high yield of 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide.
Scientific Research Applications
2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been investigated for its anti-inflammatory and analgesic properties. In addition, it has been found to have potential in treating diseases such as arthritis, cancer, and neurodegenerative disorders.
properties
IUPAC Name |
2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11(2)17(21)19-14-6-4-5-13(10-14)18-20-15-9-12(3)7-8-16(15)22-18/h4-11H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERIRPUTCWPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)
![4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5726805.png)

![N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5726819.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5726822.png)
![3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide](/img/structure/B5726834.png)

![N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B5726854.png)
![5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5726861.png)
